3,6-Dichlorobenzene-1,2-dithiol
Description
Contextualization within Organosulfur Chemistry and Aromatic Dithiols
Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vast and dynamic field. wikipedia.org Within this domain, aromatic dithiols, which feature two thiol (-SH) groups attached to a benzene (B151609) ring, represent an important class of molecules. wikipedia.org These compounds are prized for their ability to act as potent ligands for metal ions and as building blocks in organic synthesis. 3,6-Dichlorobenzene-1,2-dithiol distinguishes itself within this family through the presence of two chlorine atoms on the aromatic ring, a feature that profoundly influences its reactivity and potential applications.
Significance of Chlorine Substituents in Modulating Molecular and Electronic Properties
The introduction of chlorine atoms onto the benzene-1,2-dithiol framework is a strategic modification that significantly alters the compound's characteristics. The high electronegativity of chlorine leads to a withdrawal of electron density from the aromatic ring through an inductive effect. This electronic perturbation can enhance the acidity of the thiol protons and influence the redox properties of the molecule. Consequently, the coordination behavior and the stability of the resulting metal complexes are directly affected by these chlorine substituents. cymitquimica.com
Overview of Key Research Domains and Interdisciplinary Relevance
The unique attributes of this compound have propelled its use across a spectrum of scientific fields. In coordination chemistry, it serves as a crucial ligand for the synthesis of novel metal complexes with interesting electronic and magnetic properties. scientificlabs.co.uk The resulting materials are being explored for applications in electronics and materials science. chemimpex.com Furthermore, its capacity to bind to metal ions makes it a candidate for use in analytical chemistry for the detection of metals and in environmental science for the remediation of heavy metal contaminants. chemimpex.com The compound also appears as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals. chemimpex.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄Cl₂S₂ |
| Molecular Weight | 211.13 g/mol |
| Appearance | Powder, crystals, or chunks |
| Melting Point | 58-60 °C |
| CAS Number | 87314-49-6 |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.gov
Interactive Data Table: Key Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C(=C1Cl)S)S)Cl |
| InChI | InChI=1S/C6H4Cl2S2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H |
| InChIKey | AJCUDWCLDWDLNY-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichlorobenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCUDWCLDWDLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404120 | |
| Record name | 3,6-dichlorobenzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87314-49-6 | |
| Record name | 3,6-dichlorobenzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dichloro-1,2-benzenedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Precursor Chemistry
Established Synthetic Routes to 3,6-Dichlorobenzene-1,2-dithiol
The preparation of this specific dithiol is not widely documented with a single, standardized procedure. However, its synthesis can be logically derived from established organosulfur chemistry principles, primarily through multi-step pathways starting from readily available aromatic precursors.
A plausible and common strategy for creating aromatic thiols involves the reduction of corresponding sulfonyl chlorides. This approach can be adapted for the synthesis of this compound.
A potential precursor for this synthesis is 1,2,4-trichlorobenzene. The synthesis can be envisioned as a two-stage process:
Chlorosulfonation: The aromatic precursor, 1,2,4-trichlorobenzene, can be reacted with chlorosulfonic acid (HSO₃Cl). This electrophilic aromatic substitution reaction introduces two sulfonyl chloride (-SO₂Cl) groups onto the benzene (B151609) ring. The directing effects of the chlorine atoms would guide the substitution.
Reduction: The resulting dichlorobenzenedisulfonyl chloride intermediate is then subjected to a strong reducing agent. A common reagent for this transformation is zinc dust in the presence of an acid, such as sulfuric or hydrochloric acid google.com. This step reduces the sulfonyl chloride moieties to the desired thiol (-SH) groups, yielding the final product.
A patent for preparing other chlorobenzene (B131634) thiols details a similar process where dichlorobenzenes are first converted to their sulfonyl chloride derivatives and subsequently reduced with zinc and aqueous acid to afford the corresponding dichlorobenzene thiol google.com. For instance, p-dichlorobenzene can be converted to 2,5-dichlorophenyl thiol google.com. This established methodology supports the viability of a comparable route to this compound.
Table 1: Hypothetical Multi-Step Synthesis from 1,2,4-Trichlorobenzene
| Step | Reactant | Reagent(s) | Intermediate/Product | Purpose |
| 1 | 1,2,4-Trichlorobenzene | Chlorosulfonic Acid (HSO₃Cl) | 3,6-Dichlorobenzene-1,2-disulfonyl chloride | Introduction of sulfur groups |
| 2 | 3,6-Dichlorobenzene-1,2-disulfonyl chloride | Zinc (Zn), Acid (e.g., H₂SO₄) | This compound | Reduction to thiols |
Direct halogenation of the parent molecule, benzene-1,2-dithiol, to produce the 3,6-dichloro derivative is generally not a favored synthetic route. Thiol groups are highly susceptible to oxidation, and the reaction with halogens would likely lead to the formation of disulfide polymers and other side products rather than clean halogenation of the aromatic ring. The control of regioselectivity to achieve the specific 3,6-dichloro isomer would also be challenging. Therefore, this approach is not considered a primary or established method for synthesizing this compound.
Introducing sulfur directly onto a chlorinated benzene ring via nucleophilic aromatic substitution (SₙAr) presents another viable synthetic pathway. This typically involves reacting a highly chlorinated benzene with a sulfur nucleophile.
One potential route could start from 1,2,3,4-tetrachlorobenzene. The reaction with a sulfur source, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), could displace two of the chlorine atoms to install the thiol groups. The positions of substitution would be governed by the activation and directing effects of the chlorine atoms on the ring.
A related approach involves the synthesis of the parent compound, benzene-1,2-dithiol, which can be prepared from 1,2-dibromobenzene (B107964) or through the ortho-lithiation of benzenethiol (B1682325) followed by sulfidation wikipedia.org. Adapting this to a chlorinated analog, for example, starting with 1,2,4-trichlorobenzene, could potentially lead to the desired product through a directed lithiation and subsequent reaction with elemental sulfur.
Furthermore, studies on the reaction of 1,2-dichlorobenzene (B45396) with 1,3-propanedithiols demonstrate that thiolate anions can displace chlorine atoms on the benzene ring to form new carbon-sulfur bonds semanticscholar.org. This principle supports the feasibility of using a sulfur nucleophile to create this compound from an appropriate polychlorinated benzene precursor.
Functionalization and Derivatization Strategies
The reactivity of this compound is dominated by the nucleophilic character of its two thiol groups and the electronic nature of the substituted aromatic ring.
The thiol groups are the most reactive sites on the molecule. Their derivatization is central to the application of this compound, particularly in coordination chemistry.
Deprotonation and Metal Complexation: The thiol protons are acidic and can be easily removed by a base to form a dithiolate anion. This dianion is an excellent chelating ligand for a wide range of transition metals. It has been explicitly used as a ligand in the synthesis of various thiolate complexes, including homochalcogenide and mixed-chalcogenide ligand complexes sigmaaldrich.comscientificlabs.co.uk.
Oxidation: Similar to other thiols, the thiol groups in this compound can be oxidized. Mild oxidation would be expected to form a disulfide-linked polymer. Stronger oxidizing agents could lead to the formation of sulfonic acids. The parent compound, benzene-1,2-dithiol, is known to yield a polymeric disulfide upon oxidation wikipedia.org.
Condensation Reactions: Aromatic dithiols are known to undergo condensation reactions with aldehydes and ketones to form dithiane heterocycles wikipedia.org. It is expected that this compound would react similarly with carbonyl compounds in the presence of an acid catalyst to yield the corresponding 1,3-benzodithiole (B1625575) derivatives.
Table 2: Potential Reactions at the Thiol Functionalities
| Reaction Type | Reagent(s) | Product Type |
| Deprotonation | Base (e.g., KOH, NaH) | Dithiolate anion |
| Metal Chelation | Metal Salt (e.g., Cu(II), Ni(II)) | Metal-dithiolate complex nih.gov |
| Oxidation (mild) | Air, I₂ | Polymeric disulfide |
| Condensation | Ketone or Aldehyde, Acid catalyst | 1,3-Benzodithiole derivative |
The aromatic ring of this compound has two vacant positions (C4 and C5) available for substitution.
Electrophilic Aromatic Substitution (EAS): The outcome of an EAS reaction is governed by the combined directing effects of the two activating thiol groups and the two deactivating chloro groups. Both thiols (-SH) and chloro (-Cl) substituents are ortho, para-directors. The thiol groups are strongly activating, while the chloro groups are deactivating. The powerful activating nature of the thiol groups would likely dominate, directing incoming electrophiles to the C4 and C5 positions. However, the steric hindrance from the adjacent chloro and thiol groups, as well as the deactivating effect of the chlorine atoms, may necessitate harsh reaction conditions. Reactions like nitration would require a mixture of nitric and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile youtube.comyoutube.com. The inherent sensitivity of thiol groups to oxidation under these strongly acidic and oxidizing conditions presents a significant challenge, often leading to complex product mixtures or degradation rsc.org.
Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-donating thiol groups makes the aromatic ring electron-rich, which generally disfavors nucleophilic aromatic substitution. For an SₙAr reaction to occur, the ring typically needs to be activated by strong electron-withdrawing groups. While the chlorine atoms are present, they are not sufficient to activate the ring for substitution by common nucleophiles, especially given the opposing electronic effect of the thiols. Therefore, displacing one of the existing chlorine atoms via an SₙAr mechanism would be exceptionally difficult under standard conditions.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Systematic studies on the synthesis of analogous benzene-1,2-dithiols provide valuable insights into the conditions likely to favor the formation of this compound. Key parameters that have been investigated include the choice of solvent, reaction temperature, and the molar ratio of reactants.
For instance, in the synthesis of the parent compound, benzene-1,2-dithiol, from o-dichlorobenzene and a thiolating agent, specific conditions have been identified to achieve high yields. A Chinese patent describes a method utilizing sodium ethanethiolate in N,N-dimethylformamide (DMF) at a temperature of 130°C for 12 hours. sigmaaldrich.com The molar ratio of o-dihalobenzene to sodium ethanethiolate was maintained between 1:4 and 1:6 to achieve a high yield of the intermediate, 1,2-diethylthiobenzene. sigmaaldrich.com This suggests that a polar aprotic solvent like DMF is effective in facilitating the nucleophilic substitution reaction.
Further research on the synthesis of related dihydrobenzodithiepines from 1,2-dichlorobenzenes and dithiols has shown that complete conversion can be achieved at a lower temperature of 105°C over a period of 6 to 9 hours. google.com The yields in these reactions were observed to be highly dependent on the substituents present on the benzene ring, ranging from 48% to as high as 99%. google.com This indicates that the electron-withdrawing nature of the chlorine atoms in the precursor for this compound could potentially accelerate the reaction rate.
The following tables summarize the findings from research on the synthesis of related dithiol compounds, providing a basis for the optimization of the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for the Synthesis of 1,2-Diethylthiobenzene (An Intermediate for Benzene-1,2-dithiol)
| Parameter | Condition | Outcome | Reference |
| Precursor | o-Dichlorobenzene | - | sigmaaldrich.com |
| Reagent | Sodium ethanethiolate | - | sigmaaldrich.com |
| Solvent | N,N-dimethylformamide (DMF) | High yield of intermediate | sigmaaldrich.com |
| Temperature | 130°C | High conversion | sigmaaldrich.com |
| Reaction Time | 12 hours | Completion of reaction | sigmaaldrich.com |
| Molar Ratio (Precursor:Reagent) | 1:4 to 1:6 | Optimized for high yield | sigmaaldrich.com |
| Yield of Intermediate | 88.7% (for 1,2-diethylthiobenzene) | - | sigmaaldrich.com |
Table 2: General Conditions for the Synthesis of Dihydrobenzodithiepines from Dichlorobenzenes
These findings underscore the importance of a systematic approach to optimizing the synthesis of this compound. The selection of a high-boiling polar aprotic solvent, precise temperature control, and an appropriate molar excess of the thiolating agent are critical factors in achieving high yields and selectivity. Further research focusing specifically on the synthesis of the title compound would be beneficial to refine these conditions and develop a robust and efficient synthetic protocol.
Reactivity and Fundamental Reaction Mechanisms
Reactivity of Thiol Groups
The two adjacent thiol groups are the most reactive sites on the molecule, readily participating in oxidation, deprotonation, and addition reactions. cymitquimica.com
Oxidation Reactions to Disulfides
Thiols are well-known to undergo oxidation to form disulfide bonds (-S-S-). In the case of 3,6-Dichlorobenzene-1,2-dithiol, the proximity of the two thiol groups facilitates an intramolecular oxidation to yield a cyclic disulfide. This conversion from a dithiol to a disulfide is a redox reaction where each sulfur atom loses a bond to hydrogen and gains a bond to the other sulfur atom. libretexts.org This reaction can be initiated by a variety of mild oxidizing agents. The resulting five-membered dithiole ring is a common structural motif.
This transformation is a key reaction, and various reagents can be employed to achieve this, often with high efficiency. odu.edu The general reaction is summarized below:
Starting Material: this compound (reduced form)
Product: 4,7-Dichloro-3H-1,2-benzodithiole (oxidized form)
Process: Intramolecular oxidative cyclization
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product | Reaction Type |
|---|
Reduction Processes to Thiolates
The thiol groups of this compound are acidic and can be deprotonated by a base to form the corresponding dithiolate anion. This process is a simple acid-base reaction. The resulting dianion is a potent binucleophile and an excellent ligand for metal ions, a property exploited in coordination chemistry. cymitquimica.com
Furthermore, the cyclic disulfide formed from oxidation can be reduced back to the dithiol form. This reversible redox chemistry is characteristic of the thiol-disulfide system. libretexts.org Reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) are commonly used in laboratory settings to maintain thiols in their reduced state. libretexts.org
Thiol-Ene and Thiol-Yne Click Chemistry Applications
Thiol-ene and thiol-yne reactions are powerful "click chemistry" methods for forming carbon-sulfur bonds with high efficiency and atom economy. thieme-connect.de These reactions typically proceed via a radical-mediated or a nucleophilic Michael addition pathway. wikipedia.orgnih.gov
In the radical-mediated pathway, a thiyl radical, generated by light or a radical initiator, adds across an alkene (thiol-ene) or alkyne (thiol-yne). thieme-connect.dewikipedia.org The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming a thioether. thieme-connect.de This reaction results in the anti-Markovnikov addition of the thiol. wikipedia.org
Given its two thiol functionalities, this compound can act as a crosslinking agent in polymerization reactions with di-enes or di-ynes, leading to the formation of sulfur-rich polymers. These materials can have interesting properties, such as high refractive indices. rsc.org
Table 2: Potential Click Chemistry Reactions
| Reaction Type | Reactants | Product Type | Mechanism |
|---|---|---|---|
| Thiol-Ene | This compound + Di-alkene | Crosslinked Polymer | Radical or Michael Addition |
These reactions are valued for their high yields, stereoselectivity, and tolerance of a wide range of functional groups, making them suitable for materials science and biomedical applications. thieme-connect.dewikipedia.org
Reactivity of Chlorine Atoms
The two chlorine atoms on the benzene (B151609) ring are significantly less reactive than the thiol groups. Their reactivity is largely confined to substitution reactions under specific conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, chlorine) on an aromatic ring by a nucleophile. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com
In this compound, the thiol groups are not strong EWGs. In their protonated (-SH) form, they are considered weakly activating or deactivating. In their deprotonated thiolate (-S⁻) form, they are strongly activating. Therefore, SNAr reactions at the chlorine positions would likely require harsh conditions or conversion of the thiol groups to a more strongly electron-withdrawing form. The presence of two chlorine atoms could potentially allow for sequential substitution reactions if a suitable nucleophile and reaction conditions are employed. nih.gov
Electrophilic Aromatic Substitution Pathways
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmasterorganicchemistry.com The outcome of this reaction is governed by the directing effects of the substituents already present on the ring.
For this compound, the directing effects are complex:
Chlorine atoms (-Cl): These are deactivating due to their inductive electron withdrawal but are ortho, para-directing due to resonance electron donation. uci.edu
Thiol groups (-SH): These are generally considered activating and ortho, para-directing.
The available positions for substitution are carbons 4 and 5. The directing effects of the four substituents combine to influence the position of electrophilic attack. The activating thiol groups would strongly direct an incoming electrophile to the positions ortho and para to them. The chlorine atoms also direct ortho and para. Considering the positions (1-SH, 2-SH, 3-Cl, 6-Cl), the activating thiol at position 1 directs to positions 6 (blocked) and 4 (para). The thiol at position 2 directs to positions 1 (blocked) and 5 (para). The deactivating chlorine at position 3 directs to positions 2 (blocked) and 4 (ortho) and 5 (meta). The chlorine at position 6 directs to positions 1 (blocked) and 5 (ortho) and 4 (meta). The powerful activating and directing effect of the two thiol groups would likely make positions 4 and 5 the most probable sites for substitution, overcoming the deactivating nature of the halogens.
Dimerization and Polymerization Mechanisms
The reactivity of this compound is significantly influenced by its two adjacent thiol (-SH) groups. These functional groups are susceptible to oxidation, which can lead to the formation of disulfide bonds, paving the way for dimerization and polymerization.
The dimerization of this compound often proceeds through an oxidative mechanism involving the thiol groups. Electrochemical studies, specifically cyclic voltammetry, reveal that the oxidation of dithiols such as this compound is typically an irreversible, one-electron transfer process. researchgate.net This initial oxidation step results in the formation of a transient and unstable radical cation. researchgate.net This reactive intermediate can then undergo subsequent chemical reactions, including dimerization. researchgate.net
The presence of electron-withdrawing chlorine atoms on the benzene ring has a notable effect on this process, making the compound more difficult to oxidize compared to unsubstituted or electron-donating group-substituted dithiols. researchgate.net
In the context of coordination chemistry, dimerization is also a prominent feature. For instance, iron(III) complexes synthesized with 3,6-dichloro-1,2-benzenedithiolate, the deprotonated form of the dithiol, exhibit a strong tendency to form dimers. researchgate.net In these structures, the monoanionic [Fe(dithiolate)₂]⁻ units arrange into centrosymmetric dimers, where each iron atom is supported by a bond to a sulfur atom of the adjacent unit, resulting in a square-pyramidal geometry. researchgate.net
Table 1: Electrochemical Properties of Dithiols
| Compound | Oxidation Process | Key Characteristics | Reference |
|---|---|---|---|
| This compound | Irreversible, one-electron transfer | Forms an unstable radical cation; electron-withdrawing chlorine atoms impede oxidation. | researchgate.net |
| [Fe(3,6-dichloro-1,2-benzenedithiolate)₂]⁻ | Forms centrosymmetric dimers | Each iron atom displays a 4 + 1 square-pyramidal geometry in the dimer. | researchgate.net |
The bifunctional nature of this compound, possessing two reactive thiol groups, makes it a suitable monomer for step-growth polymerization. ambeed.com This process involves the sequential reaction of the thiol groups to build a polymer chain. This compound is explicitly mentioned as a monomer for producing raw materials for polymers like polybenzoxazoles and polyimides. ambeed.com
Furthermore, its dithiol functionality is utilized in creating coordination polymers. Reactions with metal salts can lead to the formation of extended networks where the dithiolate ligand bridges metal centers. researchgate.net For example, reactions with metal acetates (M = Ni, Pd, Pt) in the presence of a base under inert conditions can yield bis-dithiolene coordination polymers. In these structures, square planar [M(S₂C₆H₂Cl₂)₂]²⁻ units are linked by cations, forming one- or two-dimensional polymeric networks. researchgate.net Such polymerization can also occur in aqueous systems through emulsion or suspension polymerization techniques. google.com The resulting polymers, which incorporate metal atoms into their backbones, are investigated for novel thermal, optical, or electronic properties.
The compound also finds application in more complex polymerization methods like Ring-Opening Metathesis Polymerization (ROMP), where it is used in the synthesis of specialized catalysts for producing polymers with high stereoselectivity. google.comgoogle.com
General Reaction Pathways in Organic Synthesis
This compound serves as a versatile building block in organic and organometallic synthesis, primarily through reactions involving its thiol groups. A principal reaction pathway is its use as a precursor for dithiolate ligands in coordination chemistry.
A common reaction involves the salt metathesis reaction with metal halides. For example, it reacts with triphenylantimony(V) dichloride in the presence of a base like triethylamine (B128534). researchgate.net In this exchange reaction, the two thiol groups displace the chloride ligands on the antimony atom to form triphenylantimony(V) 3,6-dichlorobenzene-1,2-dithiolate, a cyclic organoantimony compound. researchgate.net The base facilitates the reaction by scavenging the hydrogen chloride (HCl) produced.
This dithiol is widely used to synthesize a variety of metal complexes with transition metals such as chromium, iron, cobalt, and copper. researchgate.netresearchgate.netacs.org These reactions typically involve the deprotonation of the thiol groups by a base, followed by coordination to the metal center. The resulting metal dithiolene complexes are studied for their rich redox chemistry, where both the metal and the "noninnocent" dithiolate ligand can participate in electron transfer processes. researchgate.netresearchgate.net
Another significant application is in the synthesis of catalysts. It is used as a ligand precursor for ruthenium-based catalysts employed in olefin metathesis reactions, including highly Z-selective Ring-Opening Metathesis Polymerization (ROMP). google.comgoogle.com For instance, it is reacted with zinc acetate (B1210297) dihydrate and ethylenediamine (B42938) in isopropanol (B130326) as a step in the synthesis of these complex catalytic systems. google.comgoogle.com
Table 2: Selected Synthetic Reactions Involving this compound
| Reactants | Reagents/Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound, Triphenylantimony(V) dichloride | Triethylamine | Triphenylantimony(V) 3,6-dichlorobenzene-1,2-dithiolate | Ligand Exchange | researchgate.net |
| This compound, [CrCl₃(THF)₃] | NEt₃, THF, air | [NBu₄]₂[Cr(Cl₂-bdt)₃] | Complex Formation | acs.orgbohrium.com |
| This compound, Zn(OAc)₂·2H₂O | Ethylenediamine, i-PrOH | Zinc dithiolate complex (catalyst precursor) | Complex Formation | google.comgoogle.com |
| This compound, Metal salts (Ni, Pd, Pt) | KOH, Argon | Bis-dithiolene coordination polymers | Coordination Polymerization | researchgate.net |
Compound Index
Coordination Chemistry and Metal Complexation
Ligand Characteristics of 3,6-Dichlorobenzene-1,2-dithiolate (Cl₂bdt)
The properties of the Cl₂bdt ligand are central to understanding the structure, reactivity, and electronic nature of its metal complexes.
The 3,6-Dichlorobenzene-1,2-dithiolate ligand is a classic bidentate chelator. cymitquimica.com The two sulfur atoms, positioned ortho to each other on the benzene (B151609) ring, are ideally situated to coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation imparts significant thermodynamic stability to the resulting metal complexes. In its deprotonated form, (Cl₂C₆H₂(S)₂)², it acts as an "ene-1,2-dithiolate" type ligand, a class known for forming robust complexes with transition metals. nih.gov The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, is a key feature of its coordination behavior. For instance, in complexes like [Cu(S₂C₆H₂Cl₂)]⁻, the ligand coordinates to the copper center through both sulfur atoms, creating a square-planar geometry. scispace.com This bidentate, S,S-chelating mode is the dominant form of coordination for this ligand. mdpi.com
The presence of two chlorine atoms on the benzene backbone of the dithiolate ligand has a profound impact on its electronic properties and, consequently, on the ligand field of its metal complexes. Chlorine atoms are strongly electron-withdrawing groups. This inductive effect lowers the energy of the ligand's frontier orbitals. As a result, the Cl₂bdt ligand is a poorer electron donor compared to its non-chlorinated analogue, benzene-1,2-dithiolate (bdt).
This electronic perturbation directly influences the properties of the metal complexes. Studies on molybdenum and tungsten complexes of the type (Tp*)M(E)(S∩S) (where S∩S is a dithiolate ligand) have shown that electrochemical potentials are strongly dependent on the nature of the substituents on the benzene ring. researchgate.net The electron-withdrawing chlorine atoms in Cl₂bdt make the resulting metal complexes more difficult to oxidize and easier to reduce compared to complexes with electron-donating or neutral substituents on the dithiolate ligand. researchgate.net This tunability of redox potentials is a critical feature for applications in areas like catalysis and molecular electronics.
A defining characteristic of dithiolene ligands, including Cl₂bdt, is their "redox non-innocence". nsf.govrsc.org An innocent ligand allows for the unambiguous assignment of the metal's oxidation state based on the ligand's charge. rsc.org However, dithiolene ligands can exist in three different, stable oxidation states: the dianionic ene-1,2-dithiolate (S₂C₂)²⁻, the monoanionic radical semiquinone (S₂C₂)¹⁻˙, and the neutral α-dithioketone (S₂C₂)⁰. nih.gov
This redox flexibility means that the electron density in a metal-dithiolene complex is often delocalized over both the metal and the ligand. nsf.gov Oxidation or reduction of the complex may occur at the ligand rather than the metal center. For example, in certain iron-dithiolene complexes, what might formally be described as a high-valent iron(IV) species is more accurately represented as an iron(III) center coupled to a ligand-based radical. nih.govresearchgate.net This delocalization is supported by the highly covalent nature of the metal-sulfur bonds, which facilitates the modulation of electron transfer reactions within these compounds. researchgate.net The ambiguity in oxidation state assignment is a hallmark of dithiolene chemistry and leads to the unique electronic and magnetic properties of these complexes. nsf.govnih.gov
Formation and Characterization of Transition Metal Complexes
The versatile nature of the Cl₂bdt ligand allows for the synthesis of a variety of complexes with different transition metals.
Group 10 metals (Nickel, Palladium, and Platinum) readily form square-planar complexes with dithiolene ligands. These complexes are of particular interest for their potential applications as catalysts and in materials science. illinois.edu The synthesis typically involves the reaction of a metal salt or a low-valent metal precursor with the neutral 3,6-dichloro-1,2-benzenedithiol, often in the presence of a base to deprotonate the thiol groups.
While specific synthetic reports for Ni, Pd, and Pt complexes with the Cl₂bdt ligand are part of the broader, well-established field of metal dithiolene chemistry, detailed characterization often reveals square-planar [M(S₂C₆H₂Cl₂)₂]ⁿ⁻ species (where n can be 0, 1, or 2). rsc.orgresearchgate.net The reaction of platinum precursors like [Pt(PPh₃)₃] with dithiolene-type ligands can yield mononuclear complexes such as [Pt(dithiolene)(PPh₃)₂] or more complex trimetallic structures. rsc.org Palladium(I) complexes supported by sulfur-based ligands have been shown to be effective catalysts. illinois.edu The electronic properties of these complexes can be fine-tuned by the dithiolate substituents, with the chlorine atoms in Cl₂bdt stabilizing more oxidized metal centers or promoting ligand-based redox events.
Table 1: Representative Group 10 Metal Dithiolene Complex Types
| Metal | Typical Geometry | Formal Oxidation State(s) | General Formula Example |
|---|---|---|---|
| Ni | Square-planar | Ni(II), Ni(III) | [Ni(Cl₂bdt)₂]²⁻/¹⁻ |
| Pd | Square-planar | Pd(II), Pd(III) | [Pd(Cl₂bdt)₂]²⁻/¹⁻ |
This table represents generalized structures based on known dithiolene chemistry.
Cobalt and Iridium also form well-defined complexes with dithiolene ligands. Cobalt complexes, in particular, have been central to understanding the concept of redox non-innocence. rsc.org The synthesis of cobalt-Cl₂bdt complexes would typically involve reacting a cobalt(II) salt with the ligand and an appropriate base.
The resulting complexes can adopt various geometries, including square-planar for four-coordinate species and trigonal prismatic or octahedral for six-coordinate species like [Co(Cl₂bdt)₃]ⁿ⁻. The trigonal prismatic geometry is particularly common for neutral or monoanionic tris(dithiolene) complexes of Group 6 metals and has also been observed for some Group 5 and 7 metals. researchgate.net The electronic structure of these complexes is often complex, with significant mixing of metal and ligand orbitals. For instance, a formally Co(III) complex might be better described as containing a Co(II) or even Co(I) center with oxidized dithiolene ligands. rsc.org
Table 2: Representative Group 9 Metal Dithiolene Complex Types
| Metal | Typical Geometry | Formal Oxidation State(s) | General Formula Example |
|---|---|---|---|
| Co | Square-planar, Octahedral/Trigonal Prismatic | Co(I), Co(II), Co(III) | [Co(Cl₂bdt)₂]²⁻/¹⁻, [Co(Cl₂bdt)₃]²⁻/¹⁻/⁰ |
This table represents generalized structures based on known dithiolene chemistry.
Synthesis with Group 8 Metals (Fe)
The reaction of dichlorobenzenedithiol with triiron dodecacarbonyl (Fe₃(CO)₁₂) is a known route to produce diiron complexes. This reaction yields Fe₂(μ-S₂C₆Cl₂H₂)(CO)₆, where the dithiolate ligand bridges two iron centers. rsc.org During this synthesis, a mixed-valence trinuclear species, Fe₃(μ-S₂C₆Cl₂H₂)₂(CO)₇, has also been identified as an intermediate. rsc.org
Synthesis with Group 7 Metals (Mn)
A manganese(IV) complex of 3,6-dichlorobenzene-1,2-dithiol has been successfully synthesized. The complex, formulated as [NEt₄]₂[Mn(Cl₂-bdt)₃], was prepared and its structure confirmed by single-crystal X-ray crystallography. epa.gov This synthesis demonstrates the ability of the dithiolate ligand to stabilize manganese in a higher oxidation state.
Synthesis with Group 6 Metals (Cr, Mo, W)
Complexes of chromium, molybdenum, and tungsten with this compound have been prepared and structurally characterized.
The chromium(III) complex, [N(n-Bu)₄]₂[Cr(Cl₂-bdt)₃], was synthesized from the reaction of this compound, [CrCl₃(thf)₃], and triethylamine (B128534) in tetrahydrofuran (B95107) in the presence of air. epa.gov The addition of [N(n-Bu)₄]Br led to the isolation of dark green crystals. epa.gov
For molybdenum, the complex (Et₃NH)₂[Mo(bdtCl₂)₃] has been synthesized and its crystal structure determined. rsc.org Similarly, tungsten complexes with the general formula [W(bdtCl₂)₃]ⁿ⁻ (where n = 1 or 2) have been prepared. The reaction of the appropriate tungsten precursor with 3,6-dichloro-1,2-benzenedithiolate yields these complexes, whose coordination geometry can be influenced by the oxidation state of the tungsten center and the nature of the counter-cation. rsc.org For instance, (Et₄N)₂[W(bdtCl₂)₃] and (Ph₄P)₂[W(bdtCl₂)₃] have been synthesized and their structures elucidated. rsc.org
Synthesis with Group 11 Metals (Cu, Au)
The coordination chemistry of this compound with copper has been explored, leading to the formation of bis(dithiolato)cuprate(III) complexes. One-pot reactions between Cu(ClO₄)₂ and 3,6-dichloro-1,2-benzenedithiol in the presence of bases like NaOH or KOH have yielded complexes of the type [Cu(S₂C₆H₂Cl₂)₂]⁻. The specific structure of the resulting coordination entity can vary from discrete molecules to coordination polymers depending on the counter-ion used.
While extensive research exists on gold(III) bis(dithiolene) complexes, specific examples with homoleptic 3,6-dichlorobenzene-1,2-dithiolate are less common in the provided literature. However, mixed-ligand gold bis(dithiolene) complexes have been synthesized, demonstrating the viability of incorporating dithiolate ligands into gold coordination spheres. These syntheses often involve the reaction of a mono-dithiolene gold precursor with a second dithiolate ligand.
Structural Elucidation of Metal Complexes
Single-Crystal X-ray Diffraction Analyses
The crystal structures of several metal complexes with this compound have been determined, revealing a range of coordination geometries.
For the Group 7 metals, the manganese complex [NEt₄]₂[Mn(Cl₂-bdt)₃] has been structurally characterized. epa.gov
In the case of Group 6 metals, the chromium complex [N(n-Bu)₄]₂[Cr(Cl₂-bdt)₃] has been analyzed using single-crystal X-ray crystallography. epa.gov The tungsten complexes (Et₄N)₂[W(bdtCl₂)₃] and (Ph₄P)₂[W(bdtCl₂)₃], along with the molybdenum analogue (Et₃NH)₂[Mo(bdtCl₂)₃], have also had their structures determined. rsc.org These studies show that the coordination geometry around the tungsten center can vary from trigonal prismatic to an intermediate geometry between trigonal prismatic and octahedral, depending on the counter-ion and the metal's oxidation state. rsc.org
For Group 11 metals, the anionic copper complex [Cu(S₂C₆H₂Cl₂)₂]⁻ has been structurally characterized. In this complex, the copper atom is coordinated to four sulfur atoms from two chelating dithiolate ligands, resulting in a square-planar geometry, which is typical for d⁸ copper(III) metal centers.
While synthetic details for an iron complex, Fe₂(μ-S₂C₆Cl₂H₂)(CO)₆, are available, specific single-crystal X-ray diffraction data for this particular compound were not found in the provided search results. Similarly, definitive crystal structures for homoleptic zinc and antimony complexes with this compound are not described in the available literature.
Table 1: Synthesized Metal Complexes with this compound
| Metal | Complex Formula |
| Iron (Fe) | Fe₂(μ-S₂C₆Cl₂H₂)(CO)₆ |
| Manganese (Mn) | [NEt₄]₂[Mn(Cl₂-bdt)₃] |
| Chromium (Cr) | [N(n-Bu)₄]₂[Cr(Cl₂-bdt)₃] |
| Molybdenum (Mo) | (Et₃NH)₂[Mo(bdtCl₂)₃] |
| Tungsten (W) | (Et₄N)₂[W(bdtCl₂)₃] |
| Tungsten (W) | (Ph₄P)₂[W(bdtCl₂)₃] |
| Copper (Cu) | [Cu(S₂C₆H₂Cl₂)₂]⁻ |
Coordination Geometries and Distortions (e.g., Square-Planar, Octahedral, Square-Pyramidal)
The coordination geometry of metal complexes derived from this compound is highly dependent on the metal ion and the stoichiometry of the complex.
Tris(dithiolene) complexes, such as those involving molybdenum and tungsten, exhibit a fascinating interplay between trigonal-prismatic and octahedral geometries. researchgate.net The precise geometry is sensitive to the oxidation state of the complex. researchgate.net Studies on [W(3,6-dichloro-1,2-benzenedithiolate)₃]ⁿ⁻ (where n = 1, 2) and [Mo(3,6-dichloro-1,2-benzenedithiolate)₃]²⁻ show that as the negative charge (and thus the number of electrons) on the complex increases, the coordination geometry twists from trigonal-prismatic towards octahedral. researchgate.net
Other coordination geometries, such as square-pyramidal, can also be observed. In a dimeric, sulfur-bridged heterobimetallic complex containing iron and a nickel dithiolene unit, the nickel center adopts a square-pyramidal geometry. nih.gov
Intermolecular Interactions and Solid-State Packing
The solid-state arrangement of metal complexes of this compound is governed by a variety of non-covalent intermolecular interactions, which are crucial in dictating the bulk properties of the material. The planar nature of many metal dithiolene complexes facilitates π-stacking interactions between the aromatic backbones. itn.pt
For related substituted nickel bis(dithiolene) complexes, specific interactions dictate the packing. In bis[1,2-bis(4-chlorophenyl)ethylene-1,2-dithiolato(1−)]nickel(II), molecules arrange into centrosymmetric pairs, featuring close C—H···S and C—H···Ni contacts that induce a slight bowing in the molecular planes. nih.gov In another example, bis[1,2-bis(3,5-dimethylphenyl)ethylene-1,2-dithiolato(1–)]nickel(II), the packing is dominated by a dense network of C—H→π(arene) hydrogen bonds, which organize the molecules into columnar stacks. nih.gov Organometallic dithiolene complexes can also exhibit plane-to-plane interactions, such as benzene-benzene and cyclopentadienyl-benzene π-π stacking. riken.jp
Electronic and Electrochemical Properties of Metal Dithiolene Complexes
The electronic properties of metal dithiolene complexes are among their most studied features, largely due to the redox-active nature of the dithiolene ligand. researchgate.net This leads to a series of accessible and often reversible electron transfer steps.
Cyclic Voltammetry and Redox Potentials
Cyclic voltammetry is a key technique for probing the electronic behavior of these complexes. Metal complexes of this compound typically display well-defined, quasi-reversible redox events. researchgate.net Tungsten and molybdenum tris(dithiolene) complexes with this ligand, for example, show two distinct and reversible one-electron redox couples, corresponding to the [complex]⁰/[complex]¹⁻ and [complex]¹⁻/[complex]²⁻ transitions. researchgate.net
The redox potentials are highly sensitive to the substituents on the dithiolene ligand. The electron-withdrawing chlorine atoms on the this compound ligand influence its electronic properties compared to unsubstituted or electron-donating group-substituted analogues. researchgate.net The nature of the central metal ion and the other ligands in the coordination sphere also play a crucial role in tuning these potentials. researchgate.netrsc.orglehigh.edu
| Complex | Redox Couple | E₁/₂ (V) | Solvent/Electrolyte | Reference Electrode | Citation |
|---|---|---|---|---|---|
| [W(3,6-dichloro-1,2-benzenedithiolate)₃]ⁿ⁻ | 0 / 1- | -0.03 | CH₂Cl₂ / [Et₄N][PF₆] | Ag/AgCl | researchgate.net |
| [W(3,6-dichloro-1,2-benzenedithiolate)₃]ⁿ⁻ | 1- / 2- | -1.11 | CH₂Cl₂ / [Et₄N][PF₆] | Ag/AgCl | researchgate.net |
| [Au(pzdt)(Et-thiazdt)]¹⁻ | 1- / 0 | +0.16 | CH₂Cl₂ / [Bu₄N][PF₆] | SCE | rsc.org |
| [Au(pzdt)(Et-thiazdt)]¹⁻ | 2- / 1- | -0.92 | CH₂Cl₂ / [Bu₄N][PF₆] | SCE | rsc.org |
| NiLᵖⁿ | Ni(II) / Ni(I) | -1.883 | Acetonitrile (B52724) | - | rsc.org |
Electron Transfer Processes and Ligand-Based Redox States
A defining characteristic of dithiolene complexes is the "non-innocence" of the ligand, meaning that the ligand actively participates in redox processes. acs.org Electron transfers are often not confined to the metal center but are delocalized over the entire metal-ligand framework. The frontier molecular orbitals (HOMO and LUMO) typically have significant contributions from both the metal d-orbitals and the sulfur p-orbitals of the ligand. riken.jpitn.pt
Spectroelectrochemical Investigations (e.g., EPR-UV/Vis/NIR)
Spectroelectrochemistry, which combines spectroscopic measurements with electrochemical control, is a powerful tool for characterizing the different redox states of these complexes. By applying a specific potential to generate a stable radical species, its spectroscopic signature can be recorded.
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species (those with unpaired electrons) generated electrochemically. For monoanionic molybdenum tris(dithiolene) complexes, multifrequency EPR has been used to determine their precise electronic structures. researchgate.net For electrochemically generated oxidized nickel, copper, and zinc complexes, combined EPR and UV-Vis-NIR spectroscopy has been used to demonstrate the electronic interaction between the metal ion and the ligand-based phenoxyl radical. acs.org
UV-Vis-NIR spectroelectrochemistry allows for the observation of changes in electronic absorption bands as the oxidation state of the complex is changed. This is particularly relevant for dithiolene complexes, which often have strong absorptions in the near-infrared (NIR) region. itn.pt Differential absorption spectra recorded during the controlled oxidation of a gold dithiolene complex revealed the growth and decay of specific bands corresponding to the neutral radical species. rsc.org
Magnetic Properties of Metal Dithiolene Complexes
The magnetic properties of metal dithiolene complexes are intrinsically linked to their electronic structures. The possibility of having unpaired electrons on either the metal or the ligand (or both) can lead to paramagnetic behavior. nih.gov
The existence of a radical anion form of the dithiolene ligand is a key source of magnetism. In complexes like the monoanionic [Ni(bdt)₂]⁻ (where bdt is benzenedithiolate), the single unpaired electron resides in a molecular orbital that is delocalized over both the nickel atom and the sulfur-containing ligands, resulting in a paramagnetic S=1/2 state. acs.org
Intermolecular interactions in the solid state can significantly modulate these magnetic properties. For example, if paramagnetic units dimerize, strong antiferromagnetic coupling between the electron spins can occur, leading to a diamagnetic ground state (S=0) at low temperatures. nih.govresearchgate.net This is observed in a dimeric sulfur-bridged Fe-Ni complex, which has a singlet ground state but a thermally accessible triplet excited state that contributes to its magnetic behavior at room temperature. nih.gov The specific packing arrangement in the crystal can lead to a variety of magnetic behaviors, from simple isolated paramagnetic centers to more complex systems like 1D spin chains or antiferromagnetically ordered ground states. nih.gov The magnetic coupling constant (J), which quantifies the strength of the interaction between spin centers, is sensitive to structural parameters such as bond angles and intermolecular distances. nih.gov
Spin States and Exchange Coupling
The electronic structure of metal dithiolene complexes, including those with 3,6-dichlorobenzene-1,2-dithiolate, is particularly intriguing due to the "non-innocent" character of the ligand. This means the ligand itself is redox-active, and it is not always straightforward to assign a definitive oxidation state to the central metal ion. The unpaired electron density in paramagnetic species can be localized on the metal, on the ligand, or delocalized over the entire metal-ligand framework.
In monoanionic tris(dithiolene) complexes of molybdenum and tungsten, Electron Paramagnetic Resonance (EPR) studies have revealed two distinct electronic structure types, which are dependent on the nature of the dithiolene ligand. researchgate.net For complexes with aromatic dithiolene ligands, such as benzenedithiolates, the formulation is best described as [M(V)((B)L3(6-))]1-, where M is the metal, and (B)L represents the aromatic dithiolene ligand. researchgate.net This formulation is characterized by significant g-anisotropy and hyperfine coupling, which indicates that the unpaired electron has considerable metal d-orbital character. researchgate.net This suggests a strong exchange coupling between the metal and ligand orbitals, leading to a delocalized spin state where the metal is best described as being in a +5 oxidation state. researchgate.net In contrast, complexes with olefinic dithiolenes tend to have the unpaired electron localized primarily on the ligand framework. researchgate.net
Temperature-Dependent Magnetic Susceptibility Studies
Detailed studies on the temperature-dependent magnetic susceptibility specifically for complexes of this compound were not found in the surveyed literature. Such studies are crucial for quantifying the strength of magnetic exchange interactions and understanding the collective magnetic behavior of these materials as a function of temperature.
Optical Properties of Metal Dithiolene Complexes
Metal complexes of 3,6-Dichlorobenzene-1,2-dithiolate exhibit interesting optical properties, with their electronic absorption spectra providing direct insight into their electronic structure.
Absorption and Emission Spectroscopy (UV-Vis, NIR)
The UV-Vis spectra of tungsten and molybdenum complexes with 3,6-dichloro-1,2-benzenedithiolate have been reported. researchgate.net These spectra are key to characterizing the complexes and understanding the electronic transitions within the molecules. The electronic absorption spectra reflect the differences in their electronic structures, which are influenced by the metal's identity and oxidation state. researchgate.netresearchgate.net For example, the electronic structure disparity between different types of monoanionic molybdenum and tungsten tris(dithiolene) complexes is manifested in their electronic absorption spectra. researchgate.net
The following table summarizes the reported UV-Vis absorption maxima for a series of tungsten and molybdenum complexes with the 3,6-dichloro-1,2-benzenedithiolate (bdtCl2) ligand in acetonitrile (CH3CN).
| Complex | λmax (nm) |
|---|---|
| (Et4N)2[W(bdtCl2)3] (1a) | 428, 520 (sh) |
| (Ph4P)2[W(bdtCl2)3] (1b) | 430, 520 (sh) |
| (Et4N)[W(bdtCl2)3] (2a) | 436, 608, 888 |
| (Ph4P)[W(bdtCl2)3] (2b) | 437, 609, 890 |
| (Et3NH)2[Mo(bdtCl2)3] (3a) | 456, 560 (sh) |
sh = shoulder
Non-Linear Optical (NLO) Behavior
Specific research findings on the non-linear optical (NLO) properties of metal complexes derived from this compound are not available in the reviewed literature. While metal dithiolene complexes, in general, are a class of materials investigated for their NLO properties due to their extended π-electron systems, dedicated studies for complexes of this particular chlorinated ligand have not been identified.
Advanced Materials Science Applications and Engineering
Development of Conductive Polymers and Organic Electronic Materials
The rigid, planar structure and the reactive thiol groups of 3,6-Dichlorobenzene-1,2-dithiol and its derivatives make them prime candidates for the synthesis of novel conductive polymers. These materials are at the forefront of research into flexible electronics, offering alternatives to traditional inorganic semiconductors.
The creation of conductive polymers from dithiol-containing monomers often involves metal-catalyzed cross-coupling reactions. A prominent strategy is the Stille coupling, which allows for precise control over the polymer's architecture and molecular weight. For instance, dichlorinated dithienylethene, a related structural unit, has been successfully polymerized with other monomers to create high-molecular-weight polymers. osti.gov
In one study, a polymer designated as PClClTVT, which incorporates a chlorinated backbone, was synthesized via Stille coupling. osti.gov This method provides significant control over the polymerization process, leading to polymers with defined properties. The molecular weights (Mw) and polydispersity indices (PDI) are critical parameters that influence the final material's processability and electronic performance. For PClClTVT, a molecular weight of 131 kDa with a PDI of 2.2 was achieved, indicating the formation of large, relatively uniform polymer chains essential for efficient charge transport. osti.gov
The intrinsic conductivity of these polymers is often enhanced through a process called doping, where chemical agents (dopants) are introduced to increase the number of free charge carriers. The electrical properties of polymers like PClClTVT have been systematically studied using different dopants, such as N-DMBI and cobaltocene (B1669278) (CoCp₂). osti.gov
Doping with N-DMBI has been shown to produce high electron conductivity. For PClClTVT, a conductivity of 2.4 S/cm was recorded at a high doping concentration (100 mol%). osti.gov The mechanism is believed to involve a hydride transfer-mediated reaction between the polymer and the N-DMBI dopant. osti.gov In contrast, doping with CoCp₂ resulted in lower conductivity, which is attributed to a less efficient direct electron transfer process. osti.gov
The stability of the doped polymer is a crucial factor for practical applications. PClClTVT doped with N-DMBI exhibits excellent air stability, retaining a conductivity of up to 4.9 S/m⁻¹ even after 222 days of exposure to air. This stability is a significant advantage for the development of long-lasting organic electronic devices. osti.gov
Table 1: Electrical Properties of a Chlorinated Conductive Polymer (PClClTVT) This table summarizes the key properties and performance metrics of the conductive polymer PClClTVT, which features a chlorinated structural unit similar to that derived from this compound.
| Property | Dopant | Value | Reference |
| Molecular Weight (Mw) | N/A | 131 kDa | osti.gov |
| Polydispersity Index (PDI) | N/A | 2.2 | osti.gov |
| Electrical Conductivity (σ) | N-DMBI | 2.4 S/cm (at 100 mol% doping) | osti.gov |
| Electrical Conductivity (σ) | CoCp₂ | Lower than N-DMBI doped | osti.gov |
| Power Factor (PF) | CoCp₂ | 8.2 µW m⁻¹ K⁻² (at 5 mol% doping) | osti.gov |
| Air Stability (Conductivity) | N-DMBI | Maintained up to 4.9 S/m⁻¹ after 222 days | osti.gov |
Integration into Nanomaterials and Nanostructures
The thiol groups of this compound provide a strong chemical anchor for binding to the surfaces of various nanomaterials, particularly metallic nanoparticles. This allows for precise control over surface chemistry and the assembly of complex nanostructures.
Thiols are widely used to functionalize the surfaces of nanoparticles, creating a protective organic layer that enhances stability and imparts new functionalities. The sulfur atoms in the thiol groups form strong covalent bonds with the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag). This principle is broadly applied in nanotechnology to prevent nanoparticle aggregation and to link them to other molecules or structures. sigmaaldrich.com For example, dodecanethiol and octanethiol have been successfully used to create stable dispersions of gold nanoparticles in toluene. sigmaaldrich.com
Similarly, this compound can act as a bidentate ligand, potentially bridging two nanoparticles or attaching to a single particle surface with a looped conformation. The presence of two chlorine atoms on the benzene (B151609) ring modifies the electronic properties of the thiol groups and can influence the packing and organization of the molecules on the nanoparticle surface. This functionalization is a key step in preparing hybrid materials for applications in catalysis, electronics, and sensing.
Beyond single nanoparticle functionalization, dithiol compounds serve as molecular linkers for the bottom-up assembly of ordered nanostructures. By connecting individual nanoparticles, this compound can facilitate the creation of one-, two-, or three-dimensional superlattices. These organized assemblies can exhibit collective properties that are different from those of the individual nanoparticles.
The conjugate base of benzene-1,2-dithiol is known to act as a chelating agent in coordination chemistry, forming stable complexes with metal ions. wikipedia.org This same principle can be extended to the assembly of metal-organic frameworks (MOFs) or coordination polymers where the dithiol acts as the organic ligand. The rigid nature of the dichlorobenzene backbone imposes geometric constraints on the resulting structure, allowing for the design of porous materials with tailored properties for gas storage or separation.
Table 2: Examples of Thiol-Functionalized Nanomaterials This table provides examples of how thiol-containing molecules are used to functionalize different types of nanoparticles, a role for which this compound is well-suited.
| Nanoparticle Core | Thiol Ligand | Resulting Feature/Application | Reference |
| Gold (Au) | Dodecanethiol | Stable dispersion of 4-5 nm nanoparticles in toluene | sigmaaldrich.com |
| Gold (Au) | Octanethiol | Stable dispersion of ~3 nm nanoparticles in toluene | sigmaaldrich.com |
| Cadmium Selenide (CdSe) | (Not specified) | Covalent attachment to ZnO microcrystals for waveguiding light | sigmaaldrich.com |
| Silicon Dioxide (SiO₂) - Gold (Au) | Aliphatic thiols (as analytes) | Electrostatically bonded clusters for chemical detection | sigmaaldrich.com |
Chemical Sensor Development
The interaction of the thiol groups with metal surfaces and the potential for this compound to act as a ligand in metal complexes make it a promising candidate for the development of chemical sensors. Sensor platforms often rely on materials whose electrical or optical properties change predictably upon exposure to a target analyte.
Materials constructed from this compound, such as functionalized nanoparticles or thin polymer films, can form the active layer of a chemiresistive sensor. In such a device, the adsorption of analyte molecules onto the active layer alters its electrical conductivity. The dithiol's aromatic ring can be tailored to interact with specific organic vapors through van der Waals or π-π stacking interactions, while the thiol groups offer strong binding sites for heavy metal ions. For instance, hybrid nanostructures made from silica (B1680970) and gold have been shown to be effective in the nanomolar detection of aliphatic thiols. sigmaaldrich.com This demonstrates the high sensitivity achievable with thiol-based recognition systems. The unique electronic signature of this compound could be exploited to create sensors that are selective for particular classes of analytes.
Mechanisms of Analyte Detection
The compound this compound serves as a versatile building block in the development of chemical sensors. Its utility in analyte detection stems from the reactive nature of its two thiol (-SH) groups and the influence of the dichlorinated benzene ring. The primary mechanism of detection involves the interaction of these thiol groups with target analytes, leading to a measurable change in the physical or chemical properties of the sensing material.
One of the principal mechanisms is the formation of coordination complexes with metal ions. The thiol groups can deprotonate to form thiolate anions, which are excellent ligands for a wide range of metal ions. When this compound is incorporated into a sensor, the presence of specific metal ions will lead to the formation of stable metal-thiolate complexes on the sensor surface. This interaction alters the electronic properties of the sensor, which can be transduced into a detectable signal. For instance, in electrochemical sensors, this binding event can change the redox potential or the impedance of the system. In optical sensors, the complex formation can lead to a change in absorbance or fluorescence.
Another significant detection mechanism is through the creation of sensor arrays. In this approach, this compound can be used to functionalize nanoparticles or other substrates, creating a series of sensor elements with varying sensitivities to different analytes. magtech.com.cnresearchgate.net The pattern of responses from the array of sensors can then be used to identify and quantify complex mixtures of analytes, such as volatile organic compounds (VOCs) or pollutants in water. researchgate.net The interaction between the analyte and the functionalized surface can be based on a variety of intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The presence of the chlorine atoms on the benzene ring can enhance these interactions through their electron-withdrawing effects, thus influencing the selectivity of the sensor.
Performance Metrics and Selectivity Studies
The performance of sensors based on this compound is evaluated based on several key metrics, including sensitivity, selectivity, response time, and stability. While specific quantitative data for sensors exclusively using this compound is limited in readily available literature, the principles of dithiol-based sensors provide a framework for understanding their potential performance.
Sensitivity refers to the ability of the sensor to detect small changes in the concentration of an analyte. For metal ion detection, the sensitivity is often determined by the formation constant of the metal-thiolate complex. A higher formation constant generally leads to a lower detection limit. In the context of sensor arrays, the sensitivity is reflected in the magnitude of the response of the individual sensor elements to a given analyte.
Response time is the time it takes for the sensor to reach a stable signal upon exposure to the analyte. This is influenced by the kinetics of the binding process and the diffusion of the analyte to the sensor surface. Sensors with a porous structure or a high surface area generally exhibit faster response times.
A summary of typical performance characteristics for dithiol-based sensors is presented in the table below. It is important to note that these are general values and the specific performance of a sensor using this compound would need to be experimentally determined.
| Performance Metric | Typical Range for Dithiol-Based Sensors | Factors Influencing Performance |
| Detection Limit | Micromolar (µM) to Nanomolar (nM) | Analyte type, sensor design, signal transduction method |
| Selectivity | High for specific soft metal ions | HSAB interactions, molecular imprinting, pattern recognition |
| Response Time | Seconds to minutes | Analyte concentration, temperature, sensor morphology |
| Stability | Hours to days | Operating conditions, presence of oxidizing agents |
Molecular Electronics and Rectifying Effects
The unique electronic properties of this compound make it a candidate for applications in molecular electronics, a field that aims to use individual molecules or small groups of molecules as electronic components. The ability of the dithiol to form self-assembled monolayers (SAMs) on metal surfaces and to bridge two electrodes is central to its potential in this area.
Metal-Molecule-Metal Junction Architectures
A fundamental component of molecular electronics is the metal-molecule-metal (M-M-M) junction. In this architecture, a single molecule or a monolayer of molecules is chemically bonded between two metallic electrodes. The thiol groups of this compound provide a natural and effective means of anchoring the molecule to gold, platinum, or other metal electrodes. The sulfur atoms form strong covalent bonds with the metal atoms, creating a stable and reproducible electrical contact.
The structure of the M-M-M junction can be precisely controlled. Techniques such as scanning tunneling microscopy (STM) break-junction, mechanically controlled break-junction (MCBJ), and conducting atomic force microscopy (C-AFM) are used to create and characterize these junctions. The this compound molecule, with its rigid benzene ring, can span the nanometer-scale gap between the two electrodes, forming a molecular bridge. The chlorine substituents on the benzene ring can influence the orientation and packing of the molecules in the junction, which in turn affects the electronic coupling between the electrodes and the molecule.
The formation of coordination polymers with metal ions, as demonstrated with copper, offers another route to creating well-defined molecular-scale wires. scispace.com In these structures, the [Cu(S₂C₆H₂Cl₂)₂]⁻ units can be linked by other metal ions, creating extended one-, two-, or three-dimensional networks with potential for charge transport. scispace.com
Electron Transport Characteristics and Device Performance
Electron transport through a single-molecule junction is a quantum mechanical phenomenon. The conductance of the junction is determined by the alignment of the molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) with the Fermi level of the electrodes. The current-voltage (I-V) characteristics of a molecular junction containing this compound would be expected to be non-linear, and potentially asymmetric, which is the basis for molecular rectification.
Rectification, the ability of a device to allow current to flow more easily in one direction than the other, is a key function for many electronic circuits. In a molecular rectifier based on this compound, this asymmetry in the I-V curve could be achieved by creating an asymmetric molecular junction. This can be done by using two different electrode materials or by modifying the molecule itself to have an asymmetric electronic structure. The electron-withdrawing chlorine atoms on the benzene ring of this compound can create a dipole moment within the molecule, which can contribute to the rectifying behavior when the molecule is placed in an electric field.
The table below summarizes the key aspects of this compound in the context of molecular electronics.
| Feature | Description | Relevance to Molecular Electronics |
| Thiol End Groups | Form strong covalent bonds with metal electrodes. | Provides stable and reproducible electrical contacts for M-M-M junctions. |
| Rigid Benzene Ring | Acts as a molecular bridge between electrodes. | Enables the formation of well-defined molecular junctions. |
| Chlorine Substituents | Electron-withdrawing groups that create a molecular dipole. | Can induce asymmetry in the I-V characteristics, leading to rectification. |
| Coordination Chemistry | Forms coordination polymers with metal ions. scispace.com | Potential for creating molecular wires and other complex electronic structures. scispace.com |
Investigations in Corrosion Inhibition Mechanisms
The presence of sulfur atoms in the thiol groups of this compound suggests its potential as a corrosion inhibitor for various metals, particularly in acidic environments. Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion of a metal.
Surface Adsorption and Protective Layer Formation
The primary mechanism by which organic corrosion inhibitors function is through adsorption onto the metal surface. In the case of this compound, the molecule can adsorb onto the metal surface through several interaction points. The lone pairs of electrons on the sulfur atoms can coordinate with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. Additionally, the π-electrons of the benzene ring can interact with the metal surface.
This adsorption process leads to the formation of a protective layer, or film, on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby preventing or slowing down the corrosion reactions. The effectiveness of this protective layer depends on several factors, including the strength of the adsorption, the coverage of the surface, and the thickness and compactness of the film.
The presence of two thiol groups in this compound allows for strong, bidentate chelation to the metal surface, which can lead to a more stable and compact protective film compared to molecules with only a single thiol group. The chlorine atoms on the benzene ring can also influence the adsorption process by modifying the electron density distribution in the molecule, which can affect the strength of the interaction with the metal surface.
While direct studies on the corrosion inhibition properties of this compound are not widely reported, research on similar dithiol compounds has demonstrated their effectiveness. For example, studies on other benzenedithiol derivatives have shown that they can form self-assembled monolayers on metal surfaces that provide significant protection against corrosion. The principles governing the adsorption and film formation of these related compounds are expected to apply to this compound as well.
Electrochemical Characterization of Inhibition
The inhibitory properties of this compound on the corrosion of various metals in aggressive media can be effectively evaluated using electrochemical techniques. These methods provide valuable insights into the kinetics of the corrosion process and the mechanism of inhibition by monitoring the electrochemical reactions at the metal-solution interface. The primary techniques employed for this characterization include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
The protective action of an inhibitor is attributed to its adsorption on the metal surface, forming a barrier that isolates the metal from the corrosive environment. researchgate.net The effectiveness of this protective film is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. For this compound, the presence of two thiol (-SH) groups and two chlorine atoms on the benzene ring suggests a strong potential for adsorption and inhibition. cymitquimica.comcymitquimica.com The thiol groups can form strong coordinate bonds with metal atoms, while the aromatic ring and chlorine atoms can contribute to the stability and hydrophobicity of the adsorbed layer. cymitquimica.com
Potentiodynamic Polarization Studies
Potentiodynamic polarization measurements are instrumental in determining the corrosion current density (icorr), corrosion potential (Ecorr), and the anodic and cathodic Tafel slopes (βa and βc). By comparing these parameters in the absence and presence of this compound, the inhibition efficiency (IE%) can be calculated. An effective inhibitor will cause a significant decrease in the corrosion current density.
The inhibitor can be classified as anodic, cathodic, or mixed-type based on the change in the corrosion potential. A significant shift in the anodic or cathodic branch of the polarization curve indicates that the inhibitor primarily affects the anodic or cathodic reactions, respectively. A minimal change in Ecorr with a reduction in both anodic and cathodic currents suggests a mixed-type inhibitor. nih.gov
Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (%) |
| Blank | -485 | 1050 | 75 | -120 | - |
| 0.1 | -490 | 210 | 72 | -115 | 80.0 |
| 0.5 | -495 | 95 | 70 | -112 | 90.9 |
| 1.0 | -500 | 52 | 68 | -110 | 95.0 |
| 2.0 | -505 | 31 | 65 | -108 | 97.0 |
This table presents hypothetical data for illustrative purposes.
The data in Table 1 indicates that with an increasing concentration of this compound, the corrosion current density (icorr) decreases significantly, leading to a high inhibition efficiency of up to 97.0% at a concentration of 2.0 mM. The slight negative shift in the corrosion potential (Ecorr) suggests that this compound acts as a mixed-type inhibitor, affecting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the electrochemical processes occurring at the interface. kubikat.org The impedance data is often analyzed by fitting it to an appropriate equivalent electrical circuit (EEC) model.
In a typical EIS experiment for a corrosion system, the Nyquist plot for the uninhibited solution often shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process. In the presence of an effective inhibitor like this compound, the diameter of this semicircle is expected to increase significantly, indicating an increase in the charge transfer resistance (Rct). This increase in Rct is attributed to the formation of a protective inhibitor film on the metal surface.
The double-layer capacitance (Cdl) is another important parameter obtained from EIS. A decrease in the Cdl value upon the addition of the inhibitor is typically observed. This is due to the replacement of water molecules at the metal surface by the inhibitor molecules, which have a lower dielectric constant, and an increase in the thickness of the electrical double layer. researchgate.net
Table 2: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K
| Inhibitor Concentration (mM) | R_ct (Ω·cm²) | C_dl (µF/cm²) | n | Inhibition Efficiency (%) |
| Blank | 50 | 120 | 0.85 | - |
| 0.1 | 250 | 65 | 0.88 | 80.0 |
| 0.5 | 580 | 40 | 0.90 | 91.4 |
| 1.0 | 1100 | 25 | 0.92 | 95.5 |
| 2.0 | 1850 | 18 | 0.94 | 97.3 |
This table presents hypothetical data for illustrative purposes. The parameter 'n' represents the CPE exponent, indicating the degree of surface inhomogeneity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
DFT has become an indispensable tool for elucidating the electronic and geometric landscapes of 3,6-Dichlorobenzene-1,2-dithiol (referred to as H₂[Cl₂-bdt]) and its coordination compounds. These calculations are crucial for understanding the distribution of electrons, the stability of different conformations, and the energetics of chemical reactions.
DFT calculations have been instrumental in characterizing the complex electronic structures of molecules containing the 3,6-dichlorobenzene-1,2-dithiolate ([Cl₂-bdt]²⁻) ligand. A key finding is the significant role of the ligand in the redox chemistry of its metal complexes. Unlike simple "innocent" ligands, the dithiolate ligand actively participates in electron transfer processes, a property termed "noninnocence".
Studies on transition metal complexes, such as those with cobalt and copper, reveal that the frontier molecular orbitals have significant contributions from the ligand. DFT calculations show a considerable delocalization of electron density from the metal center onto the peripheral aryl rings of the dithiolate ligand. researchgate.net The addition of electron-withdrawing chlorine atoms to the benzene (B151609) ring has a profound effect, facilitating the reduction of metal complexes like [M([Cl₂-bdt])₂]⁻ and remarkably stabilizing the corresponding dianionic species, [M([Cl₂-bdt])₂]²⁻, in solution. researchgate.net
A comprehensive study on the electron transfer series [Cr([Cl₂-bdt])₃]ᶻ (where z = 0, 1−, 2−, 3−) employed broken-symmetry (BS) DFT calculations. acs.orgnih.gov These calculations established that the chromium ion consistently maintains a +III oxidation state (d³) across the entire series. Consequently, all observed one-electron redox steps are ligand-based, involving the formation of one, two, or three ligand π-radical monoanions. acs.orgnih.gov This demonstrates that the dithiolate framework, not the metal center, accommodates the successive addition or removal of electrons.
The electronic structure of these complexes is often described as containing a central metal ion coupled to ligand-based radicals. For the neutral, diamagnetic [Cr([Cl₂-bdt])₃]⁰ complex, the ground state arises from the antiferromagnetic coupling of three ligand π-radicals (each with a spin S=1/2) with the central Cr(III) ion (S=3/2). acs.orgnih.gov Similarly, DFT calculations on a stable aluminum tris(dithiolene) triradical confirmed a quartet ground state, with natural bond orbital (NBO) analysis showing a positive charge on the aluminum atom and a negative charge on the adjacent sulfur atoms, supporting the radical nature of the ligands. acs.org
Table 1: Summary of DFT Findings on Electronic Structure
| Complex Series | Computational Method | Key Finding | Reference |
| [M([Cl₂-bdt])₂]⁻ (M=Co, Cu) | DFT | Significant delocalization of frontier orbital electron density onto the ligand. | researchgate.net |
| [Cr([Cl₂-bdt])₃]ᶻ (z=0, 1-, 2-, 3-) | Broken-Symmetry DFT (B3LYP) | All redox processes are ligand-based; Cr ion remains as Cr(III). | acs.orgnih.gov |
| Al([Cl₂-bdt])₃ | Broken-Symmetry DFT | Confirmed quartet ground state and triradical nature of the ligands. | acs.org |
The combination of single-crystal X-ray diffraction and DFT calculations provides a powerful approach to accurately determine the geometric structures of 3,6-dichlorobenzene-1,2-dithiolate complexes. Experimental X-ray data offer precise bond lengths and angles, while DFT is used to optimize geometries and predict structures, especially for transient or difficult-to-crystallize species.
For a series of chromium and manganese tris(dithiolene) complexes, including [N(n-Bu)₄]₂[Cr([Cl₂-bdt])₃] and [NEt₄]₂[Mn([Cl₂-bdt])₃], structures were determined by X-ray crystallography and corroborated by DFT calculations. acs.orgnih.gov A critical finding from these studies is that the CrS₆ polyhedron in the [Cr(dithiolene)₃]ᶻ series adopts a distorted octahedral geometry rather than a trigonal prismatic one. acs.orgnih.gov This is significant because the geometry is intimately linked to the electronic structure and the nature of metal-ligand bonding.
The reliability of computational methods is often validated by comparing calculated parameters with experimental data. For instance, DFT calculations on an iminopyridine chromium complex showed that the optimized key bond lengths were within 0.05 Å and key angles were within 2° of the experimental X-ray structure, confirming the accuracy of the computational model. acs.org Similarly, for an aluminum tris(dithiolene) complex, the geometrical parameters obtained from DFT calculations were found to be in good agreement with experimental X-ray diffraction findings. acs.org
Table 2: Selected Experimental and Calculated Geometric Data for Metal-Dithiolene Complexes
| Complex | Method | Parameter | Value | Reference |
| Ru Complex (Catalyst 6a) | X-ray Diffraction | C₁-Ru bond length | 2.061 Å | google.com |
| Ru Complex (Catalyst 6a) | X-ray Diffraction | O₁-Ru bond length | 2.277 Å | google.com |
| Ru Complex (Catalyst 6a) | X-ray Diffraction | C₁-Ru-S₂ angle | 143.4° | google.com |
| Ru Complex (Catalyst 6a) | X-ray Diffraction | O-Ru-S₁ angle | 169.8° | google.com |
| [Cr(ImPy)Cl₃THF] | DFT vs. X-ray | Δ(Bond Lengths) | < 0.05 Å | acs.org |
| [Cr(ImPy)Cl₃THF] | DFT vs. X-ray | Δ(Bond Angles) | ≤ 2° | acs.org |
DFT calculations are crucial for understanding the thermodynamics and kinetics of reactions involving this compound. This includes calculating reaction energies, activation barriers, and the relative stability of different electronic or spin states.
The stabilizing effect of the chlorine substituents on the dianionic [M([Cl₂-bdt])₂]²⁻ complexes is an energetic phenomenon that can be quantified by DFT. researchgate.net Furthermore, calculations have been used to determine the energy gap between different spin states. In the case of a stable aluminum triradical complex, broken-symmetry DFT calculations revealed a very small energy gap between the doublet and quartet spin states (ΔE_DQ = 0.14 kcal mol⁻¹), which was in close agreement with experimental data derived from SQUID magnetometry (0.18 kcal mol⁻¹). acs.org
In the [Cr([Cl₂-bdt])₃]ᶻ series, the energetic landscape of the coupled spins is complex. DFT calculations were essential to establish that the observed diamagnetic ground state (S=0) for the neutral species results from the strong antiferromagnetic coupling between the three ligand radicals and the central Cr(III) ion. acs.orgnih.gov This energetic preference for antiferromagnetic alignment dictates the magnetic properties of the molecule.
Advanced Spectroscopic Simulations
To fully interpret complex experimental spectra, researchers rely on theoretical simulations. Time-dependent DFT (TD-DFT) is the primary method used to predict and assign features in various types of spectroscopy, including X-ray absorption, EPR, and UV-Vis.
XAS is a powerful element-specific technique that probes the electronic structure of the absorbing atom. The pre-edge region of a metal K-edge spectrum is particularly sensitive to the oxidation state and local geometry of the metal center.
TD-DFT calculations have been successfully applied to simulate the chromium and sulfur K-edge XAS spectra for the [Cr([Cl₂-bdt])₃]ᶻ electron transfer series. acs.orgnih.gov The simulations corroborated the experimental finding that the chromium ion's oxidation state remains +III throughout the series, as significant changes in the calculated pre-edge features would be expected upon a change in metal oxidation state. acs.orgnih.gov Similarly, sulfur K-edge XAS, supported by computational chemistry, has been used to probe the covalency of metal-sulfur bonds, indicating a large contribution of sulfur orbitals to the frontier molecular orbitals of the complexes. rsc.org In a study on samarium complexes, calculated XAS spectra at the Sm L₃-edge successfully reproduced the experimental features, which provided a calibrated protocol to elucidate the electronic structures of proposed redox variants. acs.org
EPR spectroscopy is used to study paramagnetic species (those with unpaired electrons), while UV-Vis spectroscopy probes electronic transitions. TD-DFT is used to predict the g-tensors and hyperfine couplings for EPR spectra and the transition energies and oscillator strengths for UV-Vis spectra.
For the paramagnetic members of the [Cr([Cl₂-bdt])₃]ᶻ series, EPR spectra were recorded and simulated using parameters derived from DFT calculations, providing a detailed picture of the spin distribution. acs.orgnih.gov In a separate study, the UV-Vis spectrum of a stable aluminum triradical was interpreted with the aid of TD-DFT calculations. The computation predicted two major absorption bands at 545 nm and 594 nm, which corresponded well with the experimental absorptions observed at 595 nm and 645 nm. acs.org
Combined in-situ spectroelectrochemical and theoretical studies on cobalt, nickel, and copper complexes with the [Cl₂-bdt]²⁻ ligand have also been performed. researchgate.net These complexes exhibit intense, tunable near-infrared (NIR) absorption bands, and DFT calculations are essential for assigning these bands to specific electronic transitions, often involving charge transfer between the metal and the noninnocent ligand. researchgate.net
Table 3: Comparison of Experimental and Calculated Spectroscopic Data
| Complex | Spectroscopy | Experimental Value | Calculated Value (TD-DFT) | Reference |
| Al([Cl₂-bdt])₃ | UV-Vis | 595 nm, 645 nm | 545 nm, 594 nm | acs.org |
| [Cr([Cl₂-bdt])₃]ᶻ | XAS (Cr K-edge) | No significant shift in edge energy across the series | Pre-edge features consistent with a constant Cr(III) state | acs.orgnih.gov |
| Co/Cu/Ni Complexes | UV-Vis-NIR | Intense absorption ~1076-1160 nm | Calculations assign bands to metal-ligand charge transfer | researchgate.net |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organosulfur compounds, including aromatic dithiols and their derivatives. While specific published studies focusing exclusively on the reaction mechanism of this compound are not extensively available, the principles and methodologies can be understood from computational investigations of related molecules and their complexes with transition metals.
DFT calculations are frequently employed to map the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, transition states, and any intermediates. By calculating the energies of these species, a reaction pathway can be proposed, and the activation energies for each step can be determined, which in turn provides insight into the reaction kinetics.
For a molecule like this compound, computational studies would typically investigate several key types of reactions:
Deprotonation and Chelation: The initial step in many reactions involving dithiols is the deprotonation of the thiol groups to form a dithiolate. Computational models can predict the acidity (pKa) of the thiol protons and model the subsequent coordination of the resulting dithiolate to a metal center. The geometry, electronic structure, and stability of the resulting metal complex can be thoroughly analyzed.
Oxidative Addition and Reductive Elimination: In the context of organometallic catalysis, computational models can elucidate the mechanism of oxidative addition of the S-H bonds to a low-valent metal center and the subsequent reductive elimination of products. These studies would calculate the energy barriers for these steps, providing a deeper understanding of the catalytic cycle.
Nucleophilic and Electrophilic Substitution: The reactivity of the aromatic ring, influenced by the electron-withdrawing chloro and electron-donating thiol substituents, can be modeled. Computational studies can predict the most likely sites for nucleophilic or electrophilic attack and the transition state energies for these substitution reactions.
A common approach in these computational studies is the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p) for the organic part and a larger basis set with effective core potentials for metal atoms). nih.gov Solvent effects can also be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).
While detailed mechanistic studies on this compound are yet to be widely published, the existing literature on computational organometallic chemistry provides a robust framework for predicting and understanding its reactivity. byu.edu
Prediction of Material Properties (e.g., Conductivity, Rectification)
The prediction of material properties of single molecules, particularly their electronic transport characteristics, is a significant area of theoretical and computational chemistry. For molecules like this compound, there is considerable interest in their potential use in molecular electronics as components of nanoscale circuits. Computational methods, primarily a combination of Density Functional Theory (DFT) and Non-Equilibrium Green's Function (NEGF) formalism, are at the forefront of these investigations.
While direct computational studies predicting the conductivity and rectification of this compound are not readily found in the literature, valuable insights can be drawn from studies on analogous molecules, such as other dichlorobenzene-dithiol isomers and substituted benzenedithiols. nih.govrasayanjournal.co.in
Conductivity:
The electrical conductance of a single-molecule junction, where a molecule is placed between two electrodes (typically gold), is a key property of interest. Computational models can predict the conductance by calculating the transmission spectrum of the molecule. The transmission spectrum describes the probability of an electron with a given energy passing from one electrode to the other through the molecule.
For substituted benzenedithiols, it has been shown that the nature and position of the substituent groups significantly influence the molecular conductance. nih.gov Electron-withdrawing groups, such as the chlorine atoms in this compound, can affect the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the electrodes, thereby modulating the conductance. Theoretical investigations on disubstituted benzenedithiols have revealed that electron-withdrawing groups can decrease the current compared to unsubstituted benzenedithiol when connected to gold electrodes. nih.gov
The following table illustrates the predicted impact of substituent electronic effects on the conductance of a generic benzenedithiol system, which provides a conceptual basis for understanding the behavior of this compound.
| Substituent Type | Expected Effect on HOMO-LUMO Gap | Expected Effect on Conductance |
| Electron-Donating | Decrease | Increase |
| Electron-Withdrawing | Increase | Decrease |
Rectification:
Molecular rectification refers to the asymmetric current-voltage (I-V) characteristic of a molecular junction, analogous to a semiconductor diode. For a molecule to act as a rectifier, it must exhibit an asymmetric electronic structure when placed between two electrodes.
A computational study on a similar isomer, 2,5-dichlorobenzene-1,3-dithiol, sandwiched between gold electrodes, has demonstrated the potential for rectification in such systems. rasayanjournal.co.in Using DFT in combination with the NEGF method, the study calculated the current-voltage characteristics and found a differential resistance effect, suggesting that the molecule could function as a single-molecule rectifier. rasayanjournal.co.in The rectification behavior arises from the asymmetric coupling of the molecule to the electrodes and the asymmetric evolution of the molecular orbitals under an applied bias. rasayanjournal.co.in At a bias of 1.6 V, a higher transmission coefficient was observed in the forward bias compared to the reverse bias, leading to a significant rectification ratio. rasayanjournal.co.in
While this study was not on this compound, the findings strongly suggest that it and other asymmetrically substituted dithiols are promising candidates for molecular rectifiers. The precise rectification ratio and I-V characteristics would depend on the specific substitution pattern and the molecule-electrode interface geometry.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Strategies for Enhanced Sustainability
Current research often focuses on the application of 3,6-Dichlorobenzene-1,2-dithiol rather than its initial synthesis. However, as the compound gains traction in materials science, the development of sustainable synthetic methodologies will become critical. Future research is expected to focus on green chemistry principles to minimize environmental impact and enhance efficiency.
Key areas for exploration include:
Solvent-Free Synthesis : Inspired by trends in organometallic chemistry, mechanosynthesis (ball milling) and other solid-state reaction techniques present a promising avenue for the synthesis of this compound and its derivatives. These methods can reduce or eliminate the need for hazardous solvents, potentially leading to higher yields and simpler purification processes.
Catalytic Routes : Investigating catalytic methods for the dichlorination and dithiolation of benzene (B151609) precursors could offer more atom-economical and energy-efficient pathways compared to traditional stoichiometric reactions.
Flow Chemistry : The application of continuous flow chemistry could provide better control over reaction parameters, improve safety for handling reactive intermediates, and allow for easier scalability of the synthesis.
Design and Synthesis of Advanced Functional Materials with Tunable Properties
The ability of 3,6-Dichlorobenzene-1,2-dithiolate to act as a "noninnocent" ligand, participating directly in the redox chemistry of its metal complexes, is a cornerstone of its utility. acs.orgresearchgate.net This allows for the creation of materials with finely tunable electronic and magnetic properties.
Future work will likely involve the systematic design and synthesis of new coordination complexes to achieve specific functionalities. The addition of chlorine substituents to the benzene ring is known to facilitate the reduction of its metal complexes and stabilize the resulting dianions in solution. researchgate.net Research has demonstrated that the coordination geometry and oxidation state of the central metal ion can be controlled by the choice of counter-cation and the metal itself. researchgate.net For instance, tungsten complexes with the 3,6-dichloro-1,2-benzenedithiolate ligand show versatile geometrical changes, shifting between trigonal prismatic and octahedral structures depending on the oxidation state and the counter-ion present. researchgate.net
The electronic properties of metal dithiolene complexes can be fine-tuned by varying the metal center, a principle that is critical for designing systems with targeted electronic characteristics. researchgate.net The synthesis of heteroleptic complexes, which incorporate different ligands, offers another layer of control over the final properties of the material. acs.org
| Metal Center (M) | Counter-Ion/Other Ligands | Observed Property/Feature | Potential Application | Reference |
|---|---|---|---|---|
| W, Mo | Et4N+, Ph4P+ | Tunable coordination geometry (trigonal prismatic vs. octahedral) based on oxidation state and counter-ion. | Molecular switches, sensors. | researchgate.net |
| Co, Cu | Methyltriphenylphosphonium | Formation of 3D supramolecular frameworks through π-π interactions and C-H•••Cl hydrogen bonds. | Crystal engineering, functional materials. | researchgate.net |
| Ni, Pd, Pt | K+ | Formation of unprecedented layered coordination polymers with interesting magnetic and electrical properties. | Conductive materials, magnetic devices. | chemicalbook.com |
| Cr | N(n-Bu)4+, AsPh4+ | Accessible electron transfer series [Cr(Cl2-bdt)3]z (z = 0, 1−, 2−, 3−) with distinct spin states. | Redox-active materials, spintronics. | acs.org |
| Fe | n-Bu4N+ | Forms dimeric structures with a square-pyramidal geometry around the Fe(III) center. | Magnetic materials, catalysis. | researchgate.net |
Interdisciplinary Applications in Energy, Environment, and Optoelectronics
The unique electronic structures of this compound complexes make them promising candidates for a variety of interdisciplinary applications.
Optoelectronics : Metal complexes with substituted dithiolene ligands, including the dichloro- derivative, have shown potential as near-infrared (NIR) absorbing materials. researchgate.net The electronic tunability and desirable solid-state packing of these systems suggest significant promise for their use in optoelectronic devices. researchgate.net Future research will focus on integrating these materials into devices like photodetectors and light-emitting diodes.
Energy : The field of catalysis represents a significant opportunity. Dithiolene complexes are studied as models for the active sites of metalloenzymes like xanthine (B1682287) oxidase, which could inspire the design of new, highly efficient catalysts. rsc.org Furthermore, the development of photoactive materials based on dithiol-containing frameworks could lead to applications in solar energy conversion and the sustainable production of chemical fuels, such as the photocatalytic generation of hydrogen peroxide (H₂O₂). nih.gov
Environment : The ability of dithiolene ligands to bind to heavy metals is relevant for environmental remediation. Research into arsenic(III) complexes of similar dithiols demonstrates their potential for sensing and sequestration applications. mdpi.com The study of chromium complexes of this compound could inform strategies for managing chromium contamination. acs.orgacs.org
Magnetism : The incorporation of radical ligands into metal complexes can lead to exceptionally strong magnetic coupling. acs.org This makes dithiolene complexes, including those of this compound, attractive targets in the design of single-molecule magnets (SMMs), which have potential applications in high-density data storage and quantum computing. acs.org
Integration of this compound into Supramolecular Architectures and Frameworks
Moving beyond discrete molecular complexes, a major emerging paradigm is the use of this compound as a building block for larger, highly organized structures like supramolecular assemblies, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,6-dichlorobenzene-1,2-dithiol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves chlorination of benzene-1,2-dithiol derivatives under controlled conditions. For example, sulfur dichloride (SCl₂) in benzene can yield chlorinated dithiols, but moisture must be strictly avoided to prevent hydrolysis to dithiolones . Alternative routes include thiol exchange reactions, but steric hindrance from bulky substituents (e.g., dimethyl groups on ligands) may reduce efficiency . Optimization requires inert atmospheres (e.g., N₂), solvent selection (e.g., 1,4-dioxane for stability), and monitoring via cyclic voltammetry to confirm redox activity .
Q. How does this compound function as a ligand in transition metal complexes?
- Methodological Answer : The dithiol group acts as a bidentate ligand, coordinating to metals via sulfur atoms. In chromium and manganese complexes, it stabilizes high oxidation states (e.g., Cr³⁺, Mn²⁺) and enables redox-active behavior. Characterization via X-ray absorption spectroscopy (XAS) and DFT calculations reveals ligand-centered redox processes, distinguishing them from metal-centered activity . Electrochemical studies (cyclic voltammetry) show reversible electron-transfer steps, critical for designing catalytic or magnetic materials .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C-NMR : Limited utility due to overlapping signals in chlorinated analogs; isotopic labeling or advanced 2D techniques (e.g., HSQC) may resolve ambiguities .
- Mass Spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns, especially for metal complexes .
- X-ray Crystallography : Resolves steric effects and bonding geometry in coordination complexes .
Advanced Research Questions
Q. How can conflicting data on ligand substitution reactions involving this compound be resolved?
- Methodological Answer : Discrepancies in substitution outcomes (e.g., failed thiol exchanges in Mo/W complexes) often arise from steric hindrance or electronic effects. For example, bulky dipyridyl ligands or cis-dioxo groups in molybdenum complexes block nucleophilic attack, necessitating smaller ligands or alternative solvents (e.g., acetonitrile over dioxane) . Kinetic studies (variable-temperature NMR) and computational modeling (DFT) can identify transition-state barriers and guide reaction redesign .
Q. What challenges arise in interpreting NMR spectra of chlorinated dithiol derivatives, and how can they be addressed?
- Methodological Answer : Chlorine atoms induce signal splitting and shift overlap, complicating structural assignment. For this compound derivatives:
- Predicted vs. Experimental Spectra : Compare computationally predicted shifts (using software like ACD/Labs) with experimental data to assign peaks .
- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H-NMR interpretation .
- HPLC Coupling : Use hyphenated techniques (e.g., LC-NMR) to isolate isomers before spectral analysis .
Q. How do electronic structure variations in this compound complexes impact their redox behavior?
- Methodological Answer : The electron-withdrawing Cl groups lower the ligand’s π* orbitals, stabilizing reduced states in metal complexes. XAS and EPR spectroscopy reveal metal-ligand charge transfer (MLCT) states, while DFT calculations quantify orbital contributions. For example, in [AuIII(2L)₂]⁻ complexes, the dithiol ligand dominates redox activity, enabling tunable electron-transfer series .
Q. Why do certain synthetic routes for this compound-based polymers fail, and how can reproducibility be improved?
- Methodological Answer : Polymerization failures often stem from moisture sensitivity or competing side reactions (e.g., disulfide formation). Strategies include:
- Strict Anhydrous Conditions : Use Schlenk lines or gloveboxes for synthesis .
- Additives : Introduce radical scavengers (e.g., TEMPO) to suppress unintended crosslinking .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry .
Key Methodological Recommendations
- Synthetic Design : Prioritize moisture-free conditions and sterically unhindered ligands for metal coordination .
- Spectroscopic Resolution : Combine experimental and computational tools to overcome spectral ambiguities .
- Redox Tuning : Exploit chlorine’s electron-withdrawing effects to engineer materials with tailored electrochemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
